molecular formula C10H7F3INO3 B1365018 Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate CAS No. 848485-43-8

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B1365018
CAS No.: 848485-43-8
M. Wt: 373.07 g/mol
InChI Key: BFYBYOHSZXWQSJ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C10H7F3INO3 and a molecular weight of 373.07 g/mol . It is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a benzoate ester moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate typically involves the iodination of a suitable precursor followed by esterification and trifluoroacetylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
  • Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate
  • Methyl 3-fluoro-4-(2,2,2-trifluoroacetamido)benzoate

Uniqueness

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds .

Properties

IUPAC Name

methyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO3/c1-18-8(16)5-2-3-7(6(14)4-5)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYBYOHSZXWQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467798
Record name METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848485-43-8
Record name METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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